Famprofazone-d3
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Overview
Description
Famprofazone-d3 is a deuterated form of Famprofazone, a nonsteroidal anti-inflammatory agent belonging to the pyrazolone series. It exhibits analgesic, anti-inflammatory, and antipyretic effects. This compound is often used in scientific research to study the pharmacokinetics and metabolism of Famprofazone due to the presence of deuterium atoms, which can be detected using mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Famprofazone-d3 involves the incorporation of deuterium atoms into the Famprofazone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to use deuterated methylamine in the reaction with 1-phenylpropan-2-one to form the deuterated intermediate, which is then reacted with 1-methyl-2-phenyl-4-isopropyl-1,2-dihydro-3H-pyrazol-3-one under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome. The final product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Famprofazone-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: Substitution reactions can occur at the phenyl rings or the pyrazolone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amines derived from this compound.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Famprofazone-d3 is widely used in scientific research for various applications:
Pharmacokinetics and Metabolism: Used to study the metabolic pathways and pharmacokinetics of Famprofazone in biological systems.
Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of Famprofazone.
Biomedical Research: Investigated for its potential therapeutic effects and mechanisms of action in various diseases.
Industrial Applications: Used in the development of new nonsteroidal anti-inflammatory drugs and related compounds.
Mechanism of Action
Famprofazone-d3 exerts its effects by inhibiting the cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever. The presence of deuterium atoms does not significantly alter the mechanism of action compared to non-deuterated Famprofazone .
Comparison with Similar Compounds
Similar Compounds
Difenamizole: Another nonsteroidal anti-inflammatory agent with similar analgesic and anti-inflammatory properties.
Morazone: A pyrazolone derivative with comparable effects.
Phenylbutazone: A nonsteroidal anti-inflammatory drug with similar therapeutic uses.
Uniqueness of Famprofazone-d3
This compound is unique due to the presence of deuterium atoms, which makes it a valuable tool in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass spectrometric signature, allowing for precise tracking and quantification in biological samples. This makes this compound particularly useful in research settings where accurate measurement of drug metabolism is crucial .
Properties
CAS No. |
1346601-05-5 |
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Molecular Formula |
C24H31N3O |
Molecular Weight |
380.55 |
IUPAC Name |
1-methyl-2-phenyl-5-[[1-phenylpropan-2-yl(trideuteriomethyl)amino]methyl]-4-propan-2-ylpyrazol-3-one |
InChI |
InChI=1S/C24H31N3O/c1-18(2)23-22(17-25(4)19(3)16-20-12-8-6-9-13-20)26(5)27(24(23)28)21-14-10-7-11-15-21/h6-15,18-19H,16-17H2,1-5H3/i4D3 |
InChI Key |
GNUXVOXXWGNPIV-GKOSEXJESA-N |
SMILES |
CC(C)C1=C(N(N(C1=O)C2=CC=CC=C2)C)CN(C)C(C)CC3=CC=CC=C3 |
Synonyms |
1,2-Dihydro-1-methyl-4-(1-methylethyl)-5-[[methyl-d3(1-methyl-2-phenylethyl)amino]methyl]-2-phenyl-3H-pyrazol-3-one; 4-Isopropyl-2-methyl-3-[[methyl-d3(α-_x000B_methylphenethyl)amino]methyl]-1-phenyl-3-pyrazolin-5-one; |
Origin of Product |
United States |
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